

Acquiring and Utilizing Bilastine N-Oxide Reference Material: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bilastine N-Oxide*

Cat. No.: *B15291705*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acquisition and use of **Bilastine N-Oxide** reference material. **Bilastine N-Oxide** is a primary metabolite and degradation product of Bilastine, a non-sedating H1 antihistamine. As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Bilastine drug substances and products. These guidelines are designed to support analytical method development, validation, and routine quality control testing in a pharmaceutical laboratory setting.

Overview of Bilastine N-Oxide

Bilastine N-Oxide is formed through the oxidation of the piperidine nitrogen atom of the Bilastine molecule. Its presence in a drug product can indicate degradation or issues during the manufacturing process. Therefore, regulatory agencies require the monitoring and control of this impurity within specified limits. The availability of a well-characterized reference material is crucial for these analytical activities.

Chemical Information:

Parameter	Value
Chemical Name	1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide
CAS Number	2069238-47-5
Molecular Formula	C ₂₈ H ₃₇ N ₃ O ₄
Molecular Weight	479.62 g/mol

Sourcing and Handling of Reference Material

Bilastine N-Oxide reference material can be acquired from various specialized chemical suppliers that provide pharmaceutical impurity standards. It is imperative to obtain a certificate of analysis (CoA) with the reference material, which should provide, at a minimum, the identity, purity, and storage conditions.

Recommended Storage and Handling:

Parameter	Recommendation
Storage Temperature	2-8°C
Light Exposure	Protect from light
Handling	Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For quantitative analysis, use calibrated balances and volumetric glassware.

Experimental Protocols

The following protocols are representative examples for the use of **Bilastine N-Oxide** reference material in the analysis of Bilastine drug substances and products. These methods are based on published stability-indicating HPLC and UPLC methods and should be validated by the user for their specific application as per ICH Q2(R1) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Preparation of Standard Stock Solution

This protocol describes the preparation of a stock solution of **Bilastine N-Oxide** reference material, which can then be used to prepare working standards and for spiking experiments.

Materials:

- **Bilastine N-Oxide** reference material
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Class A volumetric flasks and pipettes
- Analytical balance
- Sonicator

Procedure:

- Accurately weigh approximately 5 mg of **Bilastine N-Oxide** reference material into a 50 mL volumetric flask.
- Add approximately 25 mL of a 1:1 (v/v) mixture of acetonitrile and water.
- Sonicate for 10-15 minutes, or until the material is completely dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with the 1:1 acetonitrile/water mixture and mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

HPLC Method for Impurity Profiling

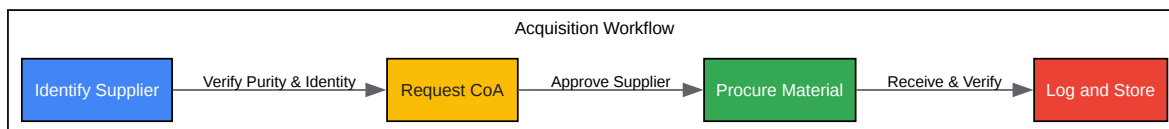
This method is suitable for the separation and quantification of **Bilastine N-Oxide** from Bilastine and other potential impurities.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Time (min)
0	
25	
30	
31	
35	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 275 nm
Injection Volume	10 µL

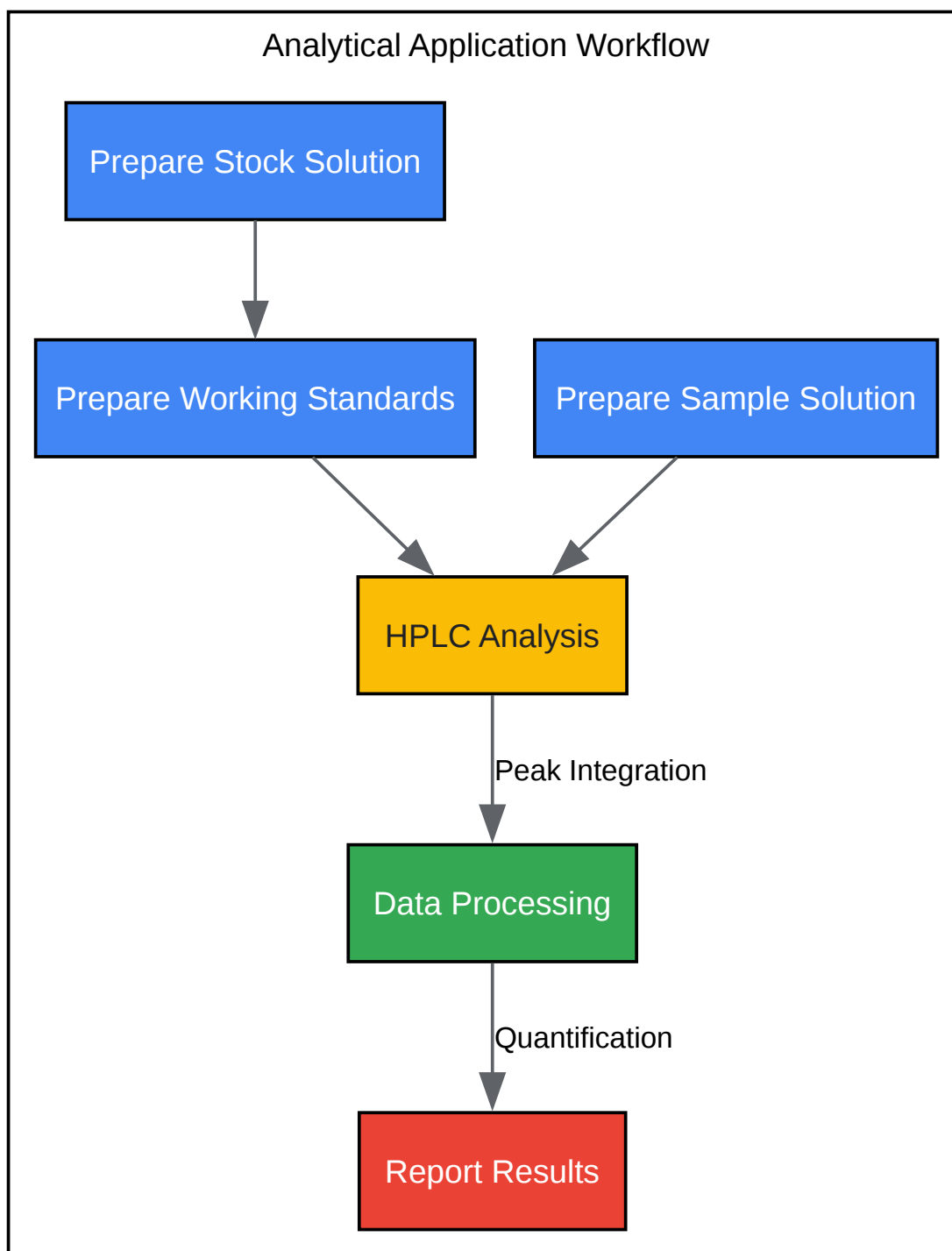
System Suitability: Prepare a solution containing both Bilastine and **Bilastine N-Oxide**. The resolution between the two peaks should be greater than 2.0. The tailing factor for the **Bilastine N-Oxide** peak should be less than 1.5.

Diagrams



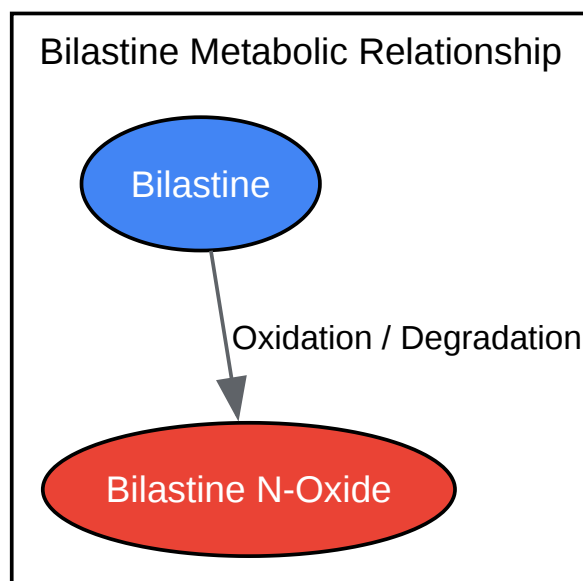
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Caption: Workflow for acquiring **Bilastine N-Oxide** reference material.



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Caption: General workflow for the analytical application of the reference material.



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Caption: Relationship between Bilastine and its N-Oxide metabolite/degradant.

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